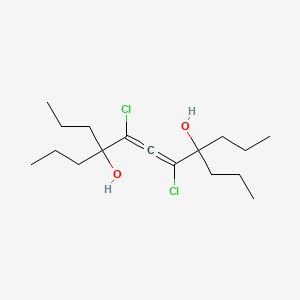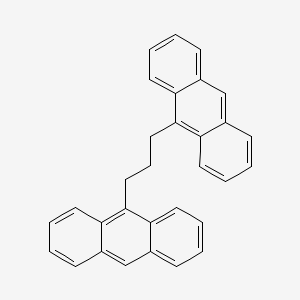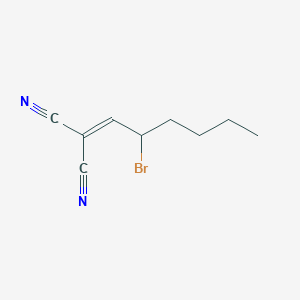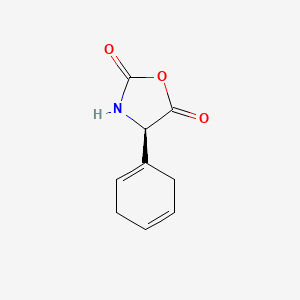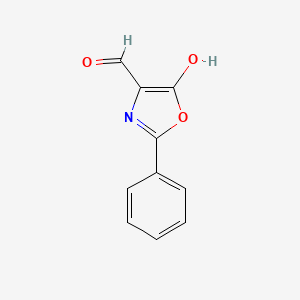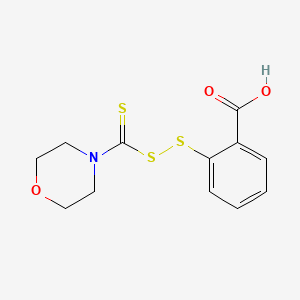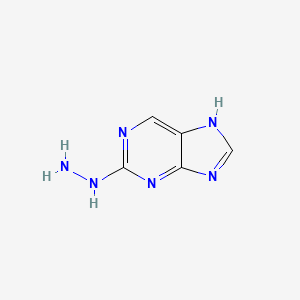
Cyclohexanonacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanonacontane is a large cycloalkane with the molecular formula C₉₆H₁₉₂ . It is a high molecular weight compound that belongs to the family of cycloalkanes, which are characterized by their ring structures composed entirely of carbon and hydrogen atoms. This compound is particularly notable for its extensive carbon chain, making it a subject of interest in the study of polymer science and crystallography .
Vorbereitungsmethoden
The synthesis of cyclohexanonacontane involves complex organic reactions. While specific synthetic routes for this compound are not extensively documented, the general approach to synthesizing large cycloalkanes typically involves the cyclization of long-chain hydrocarbons. This can be achieved through various methods, including:
Dehydration of Alcohols: Similar to the preparation of cyclohexene from cyclohexanol using an acid catalyst like phosphoric acid
Oxidation of Alkanes: Using catalysts such as cobalt to facilitate the oxidation process.
Analyse Chemischer Reaktionen
Cyclohexanonacontane, like other cycloalkanes, can undergo several types of chemical reactions:
Oxidation: Cycloalkanes can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can convert cycloalkanes into alkanes or other reduced forms.
Substitution: Cycloalkanes can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like oxygen or potassium permanganate and reducing agents like hydrogen or lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Cyclohexanonacontane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cyclohexanonacontane in its applications is primarily related to its structural properties. The compound’s large ring structure allows for unique folding and packing behaviors, which are crucial for studying polymer crystallization. The molecular targets and pathways involved are typically related to the physical interactions between the cycloalkane chains and their environment, influencing properties like melting point and crystallinity .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanonacontane can be compared to other large cycloalkanes such as:
Cyclodoheptacontane (C₇₇H₁₅₄): Another large cycloalkane used in similar studies of polymer behavior.
Cyclohexane (C₆H₁₂): A smaller cycloalkane that serves as a basic model for studying cycloalkane chemistry.
The uniqueness of this compound lies in its extensive carbon chain, which provides a more complex model for studying the behavior of long-chain polymers and their crystallization processes.
Eigenschaften
CAS-Nummer |
63217-79-8 |
|---|---|
Molekularformel |
C96H192 |
Molekulargewicht |
1346.5 g/mol |
IUPAC-Name |
cyclohexanonacontane |
InChI |
InChI=1S/C96H192/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-74-76-78-80-82-84-86-88-90-92-94-96-95-93-91-89-87-85-83-81-79-77-75-73-71-69-67-65-63-61-59-57-55-53-51-49-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-96H2 |
InChI-Schlüssel |
SAYRHCYCQBKORE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


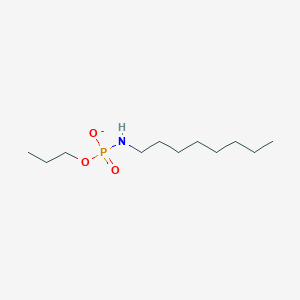
![2-[4-(1,3-Benzothiazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14506413.png)

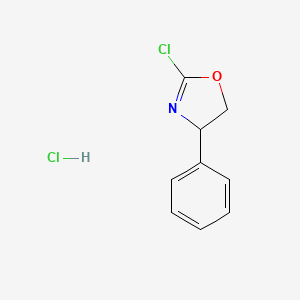
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(Z)-3-(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)-2-phenylprop-2-enylidene]benzo[e][1,3]benzothiazole](/img/structure/B14506421.png)
